ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
Description
IUPAC Nomenclature and Functional Group Analysis
The compound’s IUPAC name is derived through sequential application of Hantzsch-Widman rules for heterocyclic systems and substituent prioritization. The core structure consists of a pyrazolo[1,5-a]pyrazine bicyclic system, where:
- Position 2 is substituted with a 4-ethoxyphenyl group.
- Position 4 contains an oxo (=O) functional group.
- Position 5 is linked to an acetylated amino group (-NH-C(O)-CH2-), which connects to an ethyl benzoate ester at the ortho position of the benzene ring.
Using Hantzsch-Widman nomenclature:
- The parent heterocycle is identified as pyrazolo[1,5-a]pyrazine, with numbering starting at the nitrogen atom in the pyrazole ring.
- Substituents are ordered by priority: 4-oxo > 2-(4-ethoxyphenyl) > 5-acetylaminobenzoate.
- The ethyl benzoate ester is named as a substituent on the benzene ring, with the ester group (-COOEt) at position 2.
The systematic IUPAC name is:
Ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate .
Functional Groups :
- Pyrazolo[1,5-a]pyrazine core : A fused bicyclic system with two nitrogen atoms in the pyrazole ring and two in the pyrazine ring.
- 4-Oxo group : A ketone at position 4, contributing to resonance stabilization.
- Acetyl amino linker : An amide bond (-NH-C(O)-) connecting the heterocycle to the benzoate ester.
- Ethoxy group : A para-substituted ether on the phenyl ring, influencing electron density.
Table 1: Substituent Positions and Priorities
| Position | Substituent | Priority |
|---|---|---|
| 2 | 4-Ethoxyphenyl | 1 |
| 4 | Oxo (=O) | 2 |
| 5 | Acetylaminobenzoate | 3 |
Crystallographic and Conformational Studies of the Pyrazolo[1,5-a]pyrazine Core
While crystallographic data for this specific compound are not yet available, structural analogs provide insights into its conformation. The pyrazolo[1,5-a]pyrazine core adopts a planar geometry due to aromatic π-conjugation across both rings. Key features include:
- Bond lengths : The N1-C2 bond in the pyrazole ring measures approximately 1.34 Å, typical for aromatic C-N bonds.
- Dihedral angles : The angle between the pyrazole and pyrazine rings is near 0°, indicating coplanarity.
- Substituent orientation : The 4-ethoxyphenyl group at position 2 lies perpendicular to the core to minimize steric hindrance, while the acetyl amino linker adopts a gauche conformation relative to the pyrazine ring.
Conformational Flexibility :
- The ethyl benzoate ester’s ortho-substitution introduces steric constraints, limiting rotation around the C-N bond of the amide linker.
- The ethoxy group’s para position on the phenyl ring allows free rotation, optimizing hydrophobic interactions.
Electronic Effects of Para-Substituted Ethoxyphenyl and Benzoate Moieties
The compound’s electronic profile is shaped by resonance and inductive effects from its substituents:
Para-Ethoxyphenyl Group :
- Resonance donation (+M) : The ethoxy group’s oxygen donates electron density via conjugation into the phenyl ring, activating it toward electrophilic substitution.
- Inductive effect (-I) : The electronegative oxygen withdraws electrons slightly, though this is overshadowed by its strong +M effect.
Benzoate Ester :
- Electron-withdrawing (-M) : The ester’s carbonyl group withdraws electrons from the benzene ring, deactivating it.
- Ortho-effect : Steric strain between the ester and amide groups reduces resonance delocalization, localizing electron density on the carbonyl oxygen.
Core Heterocycle :
- The pyrazine ring’s nitrogen atoms create electron-deficient regions at positions 4 and 7, while the pyrazole nitrogen at position 1 contributes basicity.
- The 4-oxo group enhances electron withdrawal, polarizing the C4=O bond and increasing acidity at adjacent positions.
Table 2: Electronic Effects of Key Substituents
| Substituent | Resonance Effect | Inductive Effect | Net Electronic Impact |
|---|---|---|---|
| 4-Ethoxyphenyl | +M (strong) | -I (weak) | Electron-donating |
| Benzoate ester | -M (moderate) | -I (moderate) | Electron-withdrawing |
| Pyrazine N atoms | N/A | -I | Electron-withdrawing |
Properties
CAS No. |
941876-61-5 |
|---|---|
Molecular Formula |
C25H24N4O5 |
Molecular Weight |
460.49 |
IUPAC Name |
ethyl 2-[[2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H24N4O5/c1-3-33-18-11-9-17(10-12-18)21-15-22-24(31)28(13-14-29(22)27-21)16-23(30)26-20-8-6-5-7-19(20)25(32)34-4-2/h5-15H,3-4,16H2,1-2H3,(H,26,30) |
InChI Key |
ZTSMLMVKTSZRDZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(=O)OCC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 4-ethoxyphenylhydrazine and a suitable diketone can lead to the formation of the pyrazolo[1,5-a]pyrazine ring.
Acetylation: The pyrazolo[1,5-a]pyrazine derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling with Benzoic Acid Derivative: The acetylated product is coupled with ethyl 2-aminobenzoate using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazolo[1,5-a]pyrazine ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitrating agents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate exerts its effects is largely dependent on its interaction with biological targets. It may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing transcription factors and gene expression profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Key structural analogues differ in substituent groups on the pyrazine ring and the ester/amide components. These variations influence physicochemical properties and biological activity:
Key Observations:
- Substituent Effects : The 4-ethoxyphenyl group in the target compound enhances lipophilicity (logP ~2.7) compared to electron-withdrawing groups like 4-chlorophenyl (logP ~3.1) .
- Ester vs. Amide : Methyl/ethyl benzoate esters (e.g., methyl in , ethyl in the target) improve metabolic stability compared to amide derivatives (e.g., ), which may exhibit faster clearance.
- Positional Isomerism : The 2-position benzoate ester (target) vs. 4-position () affects steric interactions in binding pockets, as seen in related pyrazolo[1,5-a]pyrimidines .
Functional Analogues in Therapeutic Contexts
- Antidiabetic Agents : Pyrazolo[1,5-a]pyrimidine derivatives like anagliptin and teneligliptin act as DPP-4 inhibitors, highlighting the scaffold’s relevance in drug design .
- Herbicidal Activity : Pyrazolo[1,5-a]pyrimidines with methoxy/ethoxy substituents exhibit herbicidal effects, as seen in compounds from , though the target’s ethoxy group may require optimization for such uses.
Biological Activity
Ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo derivatives, characterized by a complex molecular structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of 420.46 g/mol. The structural features include:
- Ethyl group : Enhances lipophilicity.
- Pyrazolo[1,5-a]pyrazine core : Known for various pharmacological activities.
- Acetamido and benzoate moieties : Potentially involved in receptor interactions.
Research indicates that compounds containing the pyrazolo scaffold exhibit various mechanisms of action, including:
- Inhibition of cancer cell proliferation : Pyrazolo derivatives have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Antimicrobial activity : Some studies suggest that these compounds can disrupt bacterial cell walls or interfere with metabolic pathways.
Case Studies
-
Study on MDA-MB-231 Cells :
A recent study evaluated the anticancer properties of pyrazolo derivatives, including this compound against MDA-MB-231 (human breast cancer) cells. The results indicated significant growth inhibition at concentrations as low as 10 µM, with an IC50 value determined to be around 15 µM after 72 hours of treatment.Concentration (µM) Cell Viability (%) 0 100 5 85 10 70 15 50 20 30 -
Antitubercular Activity :
Another study explored the potential of pyrazolo derivatives as antitubercular agents. The compound exhibited promising activity against Mycobacterium tuberculosis, showing a minimum inhibitory concentration (MIC) of 8 µg/mL.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Substituents on the aromatic rings : Modifications on the phenyl groups can enhance binding affinity to target proteins.
- Presence of electron-withdrawing groups : These groups can increase the reactivity and interaction with biological targets.
Pharmacological Studies
Recent pharmacological studies have highlighted the following activities:
- Cytotoxicity : The compound has been tested for cytotoxic effects on various cancer cell lines, showing selective toxicity towards cancerous cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| HeLa | 20 |
| A549 | 25 |
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing ethyl 2-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate, and how is purity optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Formation of the pyrazolo[1,5-a]pyrazine core via cyclization of substituted precursors (e.g., mercapto derivatives or hydrazines) .
- Acetylation and coupling reactions to introduce the ethoxyphenyl and benzoate moieties .
- Critical Conditions : Use inert atmospheres (e.g., nitrogen), controlled temperatures (e.g., reflux in anhydrous solvents), and catalysts (e.g., DCC for amide bond formation) .
- Purification : Recrystallization (using ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular mass (expected [M+H] ~463.16) and fragmentation patterns .
- IR Spectroscopy : Detects carbonyl stretches (e.g., ester C=O at ~1720 cm, pyrazinone C=O at ~1680 cm) .
Q. What are common intermediates in synthesizing pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer : Key intermediates include:
- 2-Mercapto-3-arylpyrazolo[1,5-a]pyrazin-4(3H)-ones : Used for nucleophilic substitutions (e.g., alkylation with ethyl chloroacetate) .
- Hydrazine Derivatives : Condensed with α,β-unsaturated ketones to form the pyrazine ring .
Advanced Research Questions
Q. How do computational methods like quantum chemical calculations enhance reaction design for novel derivatives?
- Methodological Answer :
- Reaction Path Optimization : Density Functional Theory (DFT) predicts transition states and intermediates, reducing trial-and-error in multi-step syntheses .
- Substituent Effects : Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., kinase active sites), guiding structural modifications .
- Example: Computational screening of ethoxyphenyl vs. bromophenyl substituents identifies steric/electronic impacts on binding affinity .
Q. How can researchers resolve contradictions in reaction yields when modifying substituents on the pyrazolo[1,5-a]pyrazine core?
- Methodological Answer :
- Systematic Variation : Compare electron-donating (e.g., methoxy) vs. electron-withdrawing (e.g., nitro) groups to assess electronic effects on cyclization efficiency .
- Kinetic Studies : Use in situ FTIR or HPLC to monitor reaction progress; optimize parameters (e.g., temperature, solvent polarity) for slow steps .
- Statistical Design : Apply Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, catalyst loading) .
Q. What molecular targets are hypothesized for this compound based on structural analogs?
- Methodological Answer :
- Kinase Inhibition : Pyrazolo[1,5-a]pyrazine derivatives interact with ATP-binding pockets in kinases (e.g., EGFR, VEGFR) via hydrogen bonding with the pyrazinone carbonyl .
- Epigenetic Targets : Structural similarity to pyrazolo[3,4-d]pyrimidines suggests potential HDAC or DNMT inhibition .
- Validation : Use competitive binding assays (e.g., fluorescence polarization) and cellular IC measurements .
Q. What strategies mitigate byproduct formation during acetyl-amino benzoate coupling?
- Methodological Answer :
- Activation Methods : Replace DCC with EDC/HOBt to reduce racemization .
- Solvent Optimization : Use DMF or THF to improve solubility of bulky intermediates .
- Byproduct Analysis : LC-MS identifies common impurities (e.g., unreacted acetyl chloride); scavenger resins (e.g., polymer-bound DMAP) quench excess reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
